

An In-depth Technical Guide to N-Benzyltetrahydro-2H-pyran-4-amine

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Compound of Interest

Compound Name: *N-Benzyltetrahydro-2H-pyran-4-amine*

Cat. No.: *B1289214*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyltetrahydro-2H-pyran-4-amine, a secondary amine featuring a benzyl group attached to a tetrahydropyran ring, is a versatile and valuable building block in modern medicinal chemistry and organic synthesis. Its structural motifs are prevalent in a variety of biologically active molecules, making it a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant applications in drug discovery, with a focus on its role as a precursor to targeted cancer therapies.

Core Properties and Data

N-Benzyltetrahydro-2H-pyran-4-amine is identified by the CAS Number 443344-23-8.^[1] A summary of its key quantitative properties is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	443344-23-8	[1]
Molecular Formula	C ₁₂ H ₁₇ NO	[1]
Molecular Weight	191.27 g/mol	[1]
Appearance	Clear oil	[1]
Purity	≥ 95% (NMR)	[1]
Storage Conditions	0-8 °C	[1]

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of **N-Benzyltetrahydro-2H-pyran-4-amine** is through the reductive amination of tetrahydro-4H-pyran-4-one with benzylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol provides a general yet detailed methodology for the synthesis of **N-Benzyltetrahydro-2H-pyran-4-amine**.

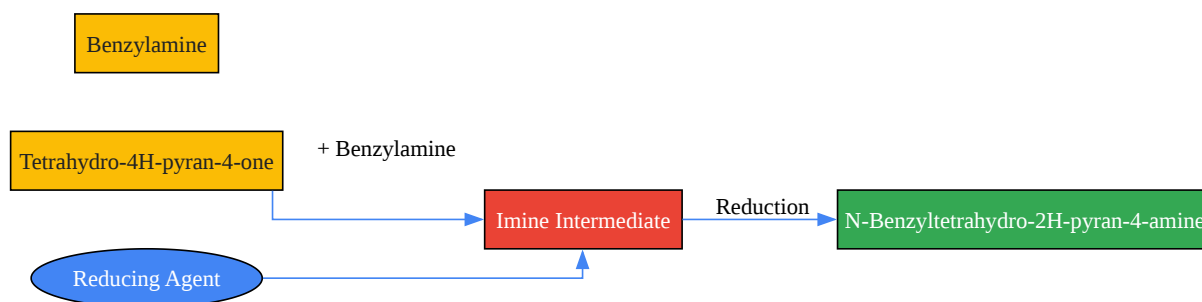
Materials:

- Tetrahydro-4H-pyran-4-one
- Benzylamine
- Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
- Dichloromethane (DCM) or Methanol (MeOH)
- Acetic acid (if using NaBH₄)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- Imine Formation: In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane or methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
- Reduction:
 - Using Sodium triacetoxyborohydride: To the stirred solution from step 1, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction mixture is then stirred for 12-24 hours.
 - Using Sodium borohydride: Cool the reaction mixture from step 1 to 0 °C in an ice bath. Add a catalytic amount of acetic acid. Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours.
- Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **N-Benzyltetrahydro-2H-pyran-4-amine** as a clear oil.



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Caption: Reductive Amination Synthesis Workflow.

Applications in Drug Development

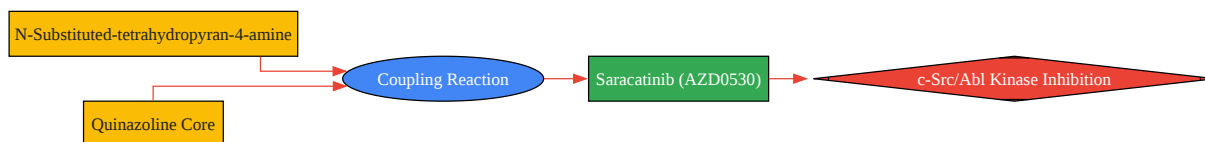
N-Benzyltetrahydro-2H-pyran-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.^[1] Its structural features are often incorporated into molecules designed to interact with specific biological targets.

Role as a Precursor to c-Src/Abl Kinase Inhibitors

A significant application of **N-Benzyltetrahydro-2H-pyran-4-amine** is in the synthesis of dual-specific c-Src/Abl kinase inhibitors. These kinases are critical regulators of cellular signaling pathways, and their aberrant activity is implicated in the progression of various cancers.

One notable example is the synthesis of Saracatinib (AZD0530), a potent, orally available inhibitor of c-Src and Abl kinases that has undergone clinical evaluation.^[2] The tetrahydro-2H-pyran-4-yloxy moiety, derived from a related tetrahydropyran amine precursor, is a key structural feature of Saracatinib.

The general synthetic strategy involves the coupling of a substituted quinazoline core with a side chain derived from a tetrahydropyran amine derivative. The presence of the tetrahydropyran ring can enhance the pharmacokinetic properties of the final drug molecule, such as solubility and metabolic stability.

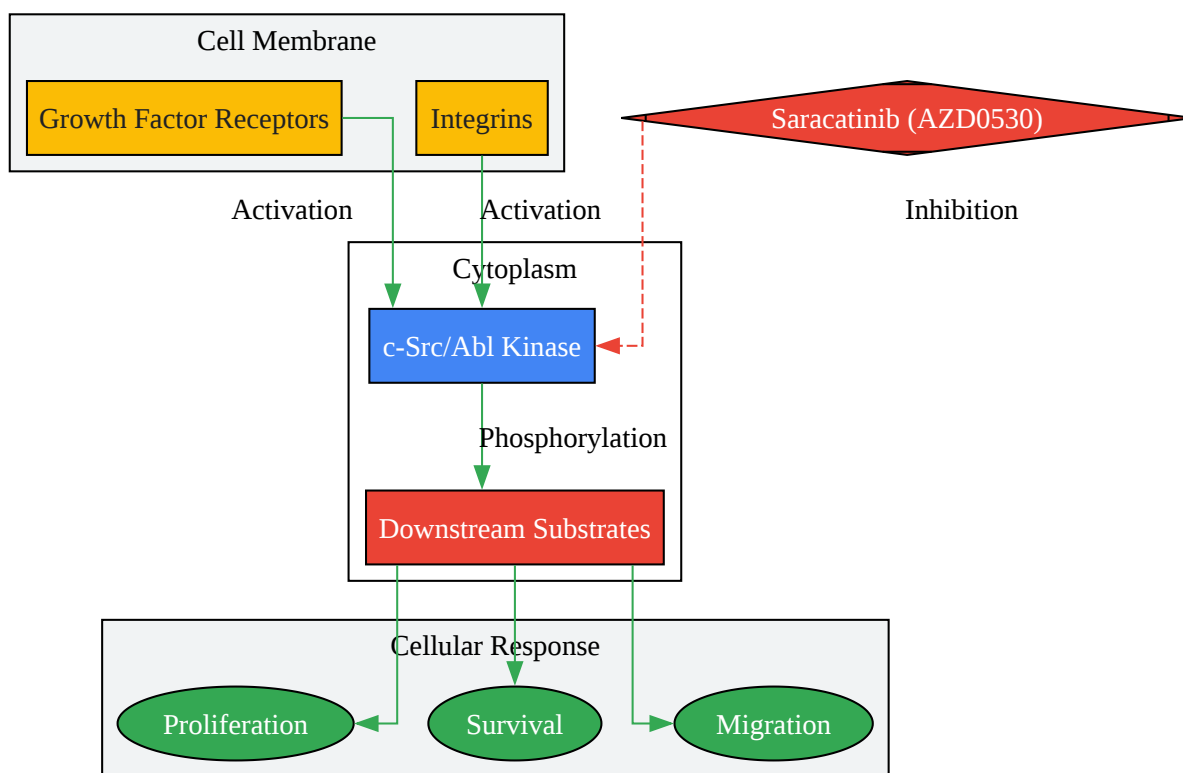


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Caption: Synthetic Utility in Kinase Inhibitor Development.

Signaling Pathway Involvement

The ultimate therapeutic effect of drugs derived from **N-Benzyltetrahydro-2H-pyran-4-amine**, such as Saracatinib, is achieved through the modulation of specific intracellular signaling pathways. The c-Src and Abl tyrosine kinases are key nodes in pathways that regulate cell proliferation, survival, migration, and invasion.[3] Inhibition of these kinases disrupts these oncogenic signaling cascades.



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Caption: c-Src/Abl Signaling Pathway and Inhibition.

Conclusion

N-Benzyltetrahydro-2H-pyran-4-amine is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and the versatile reactivity of its functional groups make it an ideal scaffold for the construction of complex and biologically active molecules. Its role as a key intermediate in the synthesis of targeted therapies like Saracatinib highlights its importance in the ongoing effort to develop more effective treatments for cancer and other diseases driven by aberrant kinase activity. This guide serves as a foundational resource for researchers looking to leverage the properties and synthetic potential of this valuable chemical entity.

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